molecular formula C10H14O2 B2777986 2-Oxaspiro[5.5]undec-3-en-5-one CAS No. 2044712-95-8

2-Oxaspiro[5.5]undec-3-en-5-one

Cat. No.: B2777986
CAS No.: 2044712-95-8
M. Wt: 166.22
InChI Key: BNOWZTTVMFLETK-UHFFFAOYSA-N
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Description

2-Oxaspiro[5.5]undec-3-en-5-one is a synthetic spiroketal compound of significant interest in medicinal chemistry and oncology research. Although the specific biological data for this compound is limited in the public domain, a closely related hydroxy-methyl derivative has demonstrated potent antitumor activity and serves as a key reference for its potential applications. This related spiroketal has shown nanomolar IC50 values against various human tumor cell lines and exhibited potent, dose-dependent in vivo efficacy in a murine melanoma model, suppressing tumor growth by an average of 90% . The proposed mechanism of action for this class of compounds is multi-faceted and includes the inhibition of human telomerase, induction of apoptosis (programmed cell death), inhibition of cell migration, and a strong reduction in HIF-1α expression . HIF-1α is a critical regulator of cellular response to hypoxia and is implicated in the progression from primary to metastatic cancer, making its reduction a valuable therapeutic property. Therefore, this compound represents a promising chemical scaffold for the development of novel anticancer agents and is a valuable tool for investigating the biology of cancer progression and metastasis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[5.5]undec-3-en-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-4-7-12-8-10(9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOWZTTVMFLETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Oxaspiro 5.5 Undec 3 En 5 One and Its Derivatives

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 2-Oxaspiro[5.5]undec-3-en-5-one, the primary disconnections involve breaking the bonds that form the spirocyclic core, leading to simpler, more readily available precursors. The most logical disconnections are those of the carbon-carbon and carbon-oxygen bonds that constitute the newly formed rings during the key cyclization steps.

Key Starting Materials and Building Blocks

The retrosynthetic analysis of this compound reveals several key starting materials and building blocks. A common strategy involves the disconnection of the enone system within the pyranone ring, which points towards an aldol-type condensation. Further disconnection of the spirocyclic linkage often leads to a cyclohexanone (B45756) derivative and a suitable three-carbon component.

A prominent example of building blocks for the synthesis of this compound is the use of a cyclic ketone and an α,β-unsaturated ketone. Specifically, a substituted cyclohexanone can serve as the Michael donor, while a vinyl ketone acts as the Michael acceptor in a Robinson annulation sequence. wikipedia.orgnrochemistry.comfiveable.meorganic-chemistry.orgucla.edu For instance, a retrosynthetic approach might start with the target molecule and, through a series of disconnections, identify precursors such as 2-formylcyclohexanone and methyl vinyl ketone.

Precursor Type Example Role in Synthesis
Cyclic KetoneCyclohexanone derivativesMichael donor in conjugate additions
α,β-Unsaturated KetoneMethyl vinyl ketoneMichael acceptor in Robinson annulation fiveable.me
Dicarbonyl Compound1,5-diketoneIntermediate for intramolecular aldol (B89426) condensation libretexts.org
Diene and DienophileSubstituted diene and an enoneStarting materials for Diels-Alder reactions

Cyclization Reactions for Spirocenter Formation

The construction of the spirocenter is the most critical step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this, broadly categorized into intramolecular and intermolecular reactions.

Intramolecular Annulation Reactions

Intramolecular annulation reactions are powerful methods for forming cyclic structures, including spirocycles. rsc.org These reactions involve the formation of a new ring from a single substrate that contains all the necessary atoms.

Robinson Annulation Approaches (e.g., from 2H-tetrahydropyran-4-carboxaldehyde and methyl vinyl ketone)

The Robinson annulation is a classic and widely used method for the formation of six-membered rings. wikipedia.orglibretexts.org It involves a Michael addition followed by an intramolecular aldol condensation. nrochemistry.commasterorganicchemistry.com In the context of synthesizing this compound, a key approach involves the reaction of a suitable cyclic ketone with an α,β-unsaturated ketone like methyl vinyl ketone. wikipedia.orgfiveable.me

A specific example involves the use of a precursor like 2H-tetrahydropyran-4-carboxaldehyde. The aldehyde can be converted to a ketone, which then acts as the Michael donor. The enolate of this ketone adds to methyl vinyl ketone (the Michael acceptor) to form a 1,5-diketone intermediate. libretexts.org Subsequent intramolecular aldol condensation of this diketone, followed by dehydration, yields the desired α,β-unsaturated ketone within the newly formed six-membered ring, creating the spirocyclic framework. nrochemistry.commasterorganicchemistry.com The reaction is typically base-catalyzed, although acid-catalyzed variations also exist. nrochemistry.com

The general mechanism proceeds as follows:

Michael Addition: The enolate of the cyclic ketone adds to the β-carbon of the α,β-unsaturated ketone. organic-chemistry.org

Intramolecular Aldol Condensation: The resulting 1,5-diketone undergoes an intramolecular aldol reaction, where an enolate formed from one ketone attacks the carbonyl group of the other. libretexts.org

Dehydration: The aldol addition product readily dehydrates to form the stable, conjugated enone system. masterorganicchemistry.com

This versatile reaction has been instrumental in the synthesis of various polycyclic compounds, including steroids. wikipedia.orglibretexts.org

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic and macrocyclic compounds, including spirocycles. arkat-usa.orgwikipedia.orgorganic-chemistry.org This reaction, catalyzed by transition metal complexes (typically ruthenium-based), involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct like ethylene. wikipedia.org

For the synthesis of this compound derivatives, a suitable diene precursor containing the pre-formed tetrahydropyran (B127337) ring can be subjected to RCM. The diene would be strategically designed so that the RCM reaction closes the second six-membered ring to form the spirocyclic system. The resulting double bond from the metathesis can be further functionalized if necessary. The mild reaction conditions and high functional group tolerance of modern RCM catalysts make this a very attractive strategy. organic-chemistry.org RCM has been successfully employed in the synthesis of various spiroketals. nih.gov

RCM Catalyst Generation Key Features Applicability to Spirocycle Synthesis
First-Generation Grubbs' CatalystGood activity for terminal alkenesSuitable for less sterically hindered dienes
Second-Generation Grubbs' CatalystHigher activity, broader substrate scopeEffective for more substituted and challenging dienes
Hoveyda-Grubbs CatalystsIncreased stability and recyclabilityUseful for complex and multi-step syntheses

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions, where two separate molecules react to form a cyclic product, are another important avenue for the synthesis of spirocycles. The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example.

In this approach, a diene incorporated into one ring system reacts with a dienophile in another molecule. For the synthesis of a spiro[5.5]undecane system, a diene could be part of a cyclohexane (B81311) precursor, which then reacts with a suitable dienophile to form the second ring. A notable example is the reaction of 3,3-dimethyl-2-methylenecyclohexanone with isoprene (B109036) via a Diels-Alder reaction to form a spiro ketone intermediate, which can then be further elaborated. mdpi.com

Another relevant strategy is the use of oxidopyrylium ylides in [5+2] cycloaddition reactions. nih.gov These reactions can be used to construct seven-membered rings, and with appropriate precursors, could be adapted for the synthesis of spirocyclic systems containing such rings. Synergistic catalysis, for instance using gold and scandium, has been shown to facilitate the rapid and diastereoselective construction of spiroketals via a [4+2] cycloaddition. acs.org

Diels-Alder Reaction Strategies

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis and offers a direct route to six-membered rings, making it highly suitable for constructing the dihydropyranone core of this compound. researchgate.netrsc.org This strategy typically involves the reaction of a diene with a dienophile. In the context of spiro-lactone synthesis, either the diene or the dienophile can be part of a cyclic system to generate the spirocyclic junction.

For example, the reaction of a 1,3-diene with a 2-methylene-lactone dienophile can directly afford the spiro-lactone framework. Alternatively, an exocyclic diene attached to a cyclohexane ring can react with a suitable ketene (B1206846) equivalent or α,β-unsaturated carbonyl compound. The regioselectivity and stereoselectivity of the Diels-Alder reaction are often predictable based on the electronic nature and steric properties of the reactants, and can be influenced by the use of Lewis acid catalysts.

Cascade and Tandem Reactions for Spiro-Lactone Construction

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient pathway to complex molecules like spiro-lactones from simple starting materials.

Organobase Catalyzed Sequential Michael Additions

Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecular architectures. beilstein-journals.orgmdpi.com A notable strategy for synthesizing spiro(lactone-cyclohexanone) derivatives involves a sequential Michael addition cascade. beilstein-journals.orgyoutube.com This approach often utilizes a bifunctional organocatalyst, such as a thiourea-cinchona alkaloid, to activate both the nucleophile and the electrophile.

The reaction typically begins with the Michael addition of a nucleophile, such as a 1,3-dicarbonyl compound, to an α,β-unsaturated acceptor. The resulting enolate can then undergo an intramolecular Michael addition to another acceptor moiety within the same molecule, leading to the formation of the spirocyclic system. The stereochemical outcome of the reaction is controlled by the chiral catalyst, often affording the products in high diastereo- and enantioselectivity.

CatalystSolventTemperature (°C)Yield (%)ee (%)
(R,R)-DPEN-thioureaWaterRoom Temp8592
Cinchona-squaramideToluene09095

Table 1: Representative results for organobase catalyzed sequential Michael additions for the synthesis of spiro-lactone derivatives.

Reformatsky Reaction-Based Syntheses

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, has been effectively utilized in the synthesis of spiro-lactones. researchgate.netnih.gov Specifically, this method has been applied to the synthesis of 3-aryl-5-aryl-2-oxaspiro[5.5]undec-3-en-1-ones. researchgate.net

In a typical procedure, the Reformatsky reagent, an organozinc enolate, is generated in situ from an α-bromo ester and activated zinc. This enolate then adds to a chalcone (B49325) (1,3-diaryl-2-propen-1-one), which acts as the Michael acceptor. Subsequent intramolecular cyclization via nucleophilic attack of the resulting enolate onto the ester carbonyl group, followed by dehydration, affords the desired 2-oxaspiro[5.5]undec-3-en-1-one derivative. researchgate.net The reaction conditions, including the solvent and the method of zinc activation, can influence the reaction's efficiency.

Aryl Group 1 (at C3)Aryl Group 2 (at C5)SolventYield (%)
PhenylPhenylBenzene75
4-MethoxyphenylPhenylTHF82
4-Chlorophenyl4-MethoxyphenylDioxane78

Table 2: Synthesis of 3-aryl-5-aryl-2-oxaspiro[5.5]undec-3-en-1-ones via the Reformatsky reaction.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Transition metal catalysis, in particular, has provided powerful tools for the construction of spirocyclic systems.

Transition Metal Catalysis

Nickel-catalyzed reactions have shown significant promise in the synthesis of spirocyclic compounds. nih.gov One notable application is the Ni-catalyzed intramolecular cyclization of lactones to form spiroketals. nih.gov This process often involves the formation of a nickel-lactone enolate, which then undergoes an intramolecular C-acylation or a related cyclization pathway. nih.gov

These catalytic cycles can be rendered enantioselective through the use of chiral ligands, providing access to enantioenriched spirocyclic products. nih.gov The choice of the nickel precursor, the ligand, and the reaction conditions are critical for achieving high yields and selectivities. While this specific methodology is highlighted for spiroketal formation, the underlying principles of transition metal-catalyzed intramolecular cyclizations of lactone derivatives are applicable to the synthesis of the 2-oxaspiro[5.5]undecane core.

LigandBaseAdditiveYield (%)ee (%)
(S)-BINAPLHMDSZnCl27890
(R)-PhosKHMDS-8588

Table 3: Examples of Ni-catalyzed intramolecular cyclization for the synthesis of spirocyclic compounds.

Lewis Acid Catalysis (e.g., Boron trifluoride-diethyl etherate)

Lewis acids are pivotal in organic synthesis for their ability to activate electrophiles, thereby catalyzing a wide array of reactions, including condensations, cyclizations, and rearrangements. Boron trifluoride-diethyl etherate (BF₃·O(C₂H₅)₂) is a widely utilized and convenient liquid source of boron trifluoride (BF₃), functioning as a potent Lewis acid catalyst. sigmaaldrich.comcymitquimica.com Its utility spans numerous transformations, including alkylation, acetylation, and dehydration reactions. cymitquimica.com

In the context of forming spirocyclic systems like this compound, BF₃·O(C₂H₅)₂ can facilitate key bond-forming steps. For instance, it is employed as a condensing reagent in the synthesis of cannabinoids, which involves the reaction of resorcinols with terpenoids. koreascience.kr This type of condensation, which forms a new carbon-carbon bond adjacent to an oxygen-containing ring, is analogous to the cyclization and ketalization steps required for spiroketal synthesis. The Lewis acidic boron center activates carbonyl groups or alcohols, making them more susceptible to nucleophilic attack, which is a crucial step in the intramolecular cyclization cascades that form the spirocyclic core.

The reaction conditions for BF₃·O(C₂H₅)₂-catalyzed reactions can vary significantly, with reported temperatures ranging from room temperature to reflux conditions (the boiling point of BF₃·O(C₂H₅)₂ is 126-129 °C) and reaction times from minutes to many hours. sigmaaldrich.comwestmont.edu Optimization studies have shown that for certain electrophilic aromatic substitutions, high temperatures (e.g., 110 °C) and short reaction times (e.g., 30 minutes) can provide the highest yields and purity. westmont.edu The catalyst can be used in its pure form or supported on materials like alumina, which can modify its reactivity and selectivity. koreascience.kr

Table 1: Properties of Boron Trifluoride-Diethyl Etherate

Property Value Reference
Formula BF₃ · O(C₂H₅)₂ sigmaaldrich.com
Molecular Weight 141.93 g/mol sigmaaldrich.comcymitquimica.com
Appearance Colorless to pale brown fuming liquid cymitquimica.com
Density 1.15 g/mL sigmaaldrich.com
Boiling Point 126-129 °C sigmaaldrich.com
Melting Point -58 °C sigmaaldrich.com

| CAS Number | 109-63-7 | sigmaaldrich.com |

Organocatalysis (e.g., 4-pyrrolidinopyridine, isothiourea Lewis base organocatalyst)

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the formation of spiroketals and their derivatives, both Lewis base and Brønsted acid functionalities in organocatalysts are instrumental.

4-(Pyrrolidino)pyridine (PPY) and its derivatives are well-established nucleophilic catalysts. rsc.org Chiral C₂-symmetric analogues of PPY have been synthesized and successfully employed in acylative kinetic resolutions, demonstrating their potential to induce stereoselectivity in reactions involving acyl transfer, a common step in various synthetic sequences. rsc.org

Isothiourea Lewis base organocatalysts are particularly versatile for enantioselective transformations. researchgate.net These catalysts react with carbonyl precursors to generate highly reactive intermediates. Key intermediates include:

Acyl ammonium (B1175870) species: Used in kinetic resolutions and desymmetrization reactions. researchgate.net

C(1)-ammonium enolates: Applied in enantioselective cycloadditions and functionalization of carboxylic acid derivatives. researchgate.net

α,β-Unsaturated acyl ammonium intermediates: Employed in enantioselective conjugate additions. researchgate.net

Mechanistic studies have highlighted the importance of factors like the "imidazolium effect" in promoting catalyst acylation and have identified turnover-limiting steps in the catalytic cycle. st-andrews.ac.uk The development of isothiourea catalysts like HyperBTM has enabled challenging reactions such as the dynamic kinetic resolution of tetra-substituted lactols, which are precursors to complex spiroketals. researchgate.net

Furthermore, bifunctional organocatalysts , which contain both a Brønsted acid and a Lewis base site on a single chiral scaffold, offer a sophisticated approach. organic-chemistry.org For example, a catalyst combining a phosphine (B1218219) (Lewis base) and a BINOL-derived phenol (B47542) (Brønsted acid) can work synergistically to activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and enantioselectivity in processes like the aza-Morita-Baylis-Hillman reaction. organic-chemistry.org This cooperative activation is a promising strategy for controlling the complex cyclization reactions needed to form chiral spiro compounds.

Stereoselective and Enantioselective Synthesis

The synthesis of a specific stereoisomer of this compound is of paramount importance, as different isomers can exhibit distinct biological activities. Stereoselective synthesis involves controlling the spatial arrangement of atoms, leading to the desired diastereomers and enantiomers.

Diastereoselective Approaches (e.g., exo- and endo-diastereomers)

Diastereomers are stereoisomers that are not mirror images of each other and possess different physical properties, allowing for their separation. masterorganicchemistry.com In the context of forming cyclic systems, diastereoselectivity often manifests in the formation of exo and endo products. This terminology is commonly used in reactions like the Diels-Alder cycloaddition to describe the relative orientation of substituents on the newly formed ring. masterorganicchemistry.com

The endo product is generally the one where the key electron-withdrawing group of one reactant is on the same face of the ring as the "outside" group of the other reactant. masterorganicchemistry.com

The exo product is the diastereomer where these groups are on opposite faces. masterorganicchemistry.com

In the synthesis of spiroketals, the approach of a nucleophile to a precursor can be directed to a specific face, leading to different diastereomeric products. For instance, the cyclization of a linear precursor can generate two diastereomers depending on the orientation of substituents relative to the forming rings. An achiral cycloaddition often yields a mixture of diastereoisomers, which can then be separated. libretexts.org The ratio of these diastereomers can be influenced by the reaction conditions and the catalyst used.

Chiral Auxiliary-Based Methodologies

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is particularly valuable when a direct catalytic asymmetric method is not available. The general process involves three key steps:

Attachment: The chiral auxiliary is covalently bonded to the starting material.

Diastereoselective Reaction: The resulting compound, now containing a chiral center, undergoes a reaction that is directed by the auxiliary to form one diastereomer in preference to others. The steric and electronic properties of the auxiliary block one reaction pathway, favoring another.

Removal: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound, and can often be recovered for reuse. wikipedia.org

Examples of auxiliaries include compounds like trans-2-phenylcyclohexanol and oxazolidinones. wikipedia.org While this method requires additional synthetic steps for attachment and removal, its reliability and versatility make it a powerful approach for producing enantiomerically pure compounds, especially during the early stages of developing a synthetic route. wikipedia.org

Asymmetric Catalysis for Spirocenter Control (e.g., asymmetric Ni-catalyzed cyclization)

Controlling the absolute configuration of the spirocenter—the quaternary carbon atom common to both rings—is the central challenge in the enantioselective synthesis of spiroketals. Asymmetric catalysis, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is the most efficient strategy to achieve this.

Transition metal catalysis offers powerful methods for asymmetric cyclizations. For example, a nickel-catalyzed reductive cyclization of enones has been shown to produce indanones with high enantioselectivity. nih.gov This type of intramolecular reaction is a strong precedent for controlling the formation of a new stereocenter within a ring system. Similarly, cobalt-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes can generate chiral five-membered heterocyclic compounds with excellent enantioselectivity (up to >99% ee). nih.gov These methods demonstrate the potential of using chiral transition metal complexes to control the stereochemistry during the ring-forming event that creates the spirocenter.

Organocatalysis also provides key strategies. Chiral organoiodine(III) catalysts have been developed for the enantioselective synthesis of spiroketals with high selectivity. nih.gov Additionally, N-heterocyclic carbenes (NHCs) have been used to catalyze the asymmetric synthesis of various spirocyclic compounds. researchgate.net These catalysts operate by forming chiral intermediates that guide the cyclization to favor one enantiomer over the other.

Table 2: Examples of Asymmetric Catalysis for Cyclization

Catalyst System Reaction Type Product Type Enantioselectivity Reference
Nickel / Chiral Ligand Reductive Cyclization Indanones High nih.gov
Cobalt / (R,Sₚ)-Josiphos Hydrosilylation/Cyclization Chiral Organosilanes Up to >99% ee nih.gov

Resolution Techniques for Stereoisomers (e.g., preparative HPLC, GC, crystallization)

When a synthesis produces a mixture of stereoisomers (a racemate or a mixture of diastereomers), resolution techniques are required to separate and isolate the desired pure isomer.

Crystallization: This classical technique can separate stereoisomers based on differences in their physical properties.

Diastereomeric Salt Formation: A racemic mixture of an acid or base is reacted with a pure enantiomer of a chiral resolving agent to form diastereomeric salts. researchgate.net These salts have different solubilities, allowing one to be crystallized preferentially from the solution. researchgate.netlibretexts.org

Preferential Crystallization: This method is applicable to racemic mixtures that crystallize as conglomerates (a physical mixture of separate enantiomer crystals). Seeding a supersaturated solution of the racemate with crystals of one pure enantiomer can induce the crystallization of just that enantiomer. uctm.edutudelft.nlresearchgate.net

Chromatographic Techniques: These methods are powerful for both analytical and preparative-scale separation of isomers.

Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for separating stereoisomers. youtube.com Diastereomers can often be separated on standard stationary phases like silica (B1680970) gel. nih.gov Enantiomers can be separated by either using a chiral stationary phase (CSP) or by first converting them into diastereomers by reaction with a chiral derivatizing agent. nih.govwelch-us.com Reversed-phase HPLC has also been shown to resolve positional isomers. researchgate.net

Gas Chromatography (GC): For volatile compounds, GC using a chiral capillary column can separate enantiomers. gcms.cz These columns typically contain a chiral selector, such as a derivatized cyclodextrin, mixed into the stationary phase. gcms.cz The enantiomers interact differently with the chiral selector, leading to different retention times and allowing for their separation and quantification. libretexts.orgyoutube.com Diastereomers can also be resolved using this technique. mdpi.com

Table 3: Overview of Stereoisomer Resolution Techniques

Technique Principle of Separation Application Reference
Crystallization Differential solubility of diastereomeric salts or direct crystallization of one enantiomer. Large-scale separation of racemates. researchgate.netuctm.edu
Preparative HPLC Differential interaction with a stationary phase (chiral or achiral). High-purity separation of enantiomers and diastereomers. youtube.comnih.gov

| Chiral GC | Differential interaction with a chiral stationary phase. | Analytical and preparative separation of volatile enantiomers. | libretexts.orggcms.cz |

Lack of Specific Research Data Precludes Detailed Synthesis Article on this compound

While the synthesis of the broader class of spiroketals and spirolactones is a well-documented area of organic chemistry, with numerous strategies reported, information directly pertaining to the this compound framework is scarce. General approaches to similar structures often involve multi-step sequences, and the application of modern synthetic strategies like one-pot reactions and adherence to green chemistry principles have been explored more extensively for other spirocyclic systems.

The available research on related compounds highlights several key strategies that could theoretically be adapted for the synthesis of spiro-δ-valerolactones like the target molecule. These include:

Intramolecular Cyclizations: Methods such as intramolecular Michael additions or hetero-Diels-Alder reactions are common for constructing the heterocyclic ring system.

Tandem Reactions: Cascade reactions that form multiple bonds in a single operation are a hallmark of efficient synthesis and could be envisioned for assembling the spirocyclic core.

Organocatalysis: The use of small organic molecules as catalysts is a prominent green chemistry approach to achieving high enantioselectivity in the synthesis of chiral spiro compounds.

Metal-Catalyzed Reactions: Various transition metals are employed to catalyze key bond-forming steps in the synthesis of complex cyclic and spirocyclic structures.

However, without specific examples and empirical data from peer-reviewed studies on this compound, a detailed and scientifically accurate article on its efficient synthesis, complete with data tables on yields and purities under optimized conditions, cannot be responsibly generated.

Therefore, while the principles of synthetic efficiency and green chemistry are broadly applicable, their specific application to this compound remains an area open for future research and publication.

As an alternative, a more general discussion of the synthetic strategies for the broader class of spiro-δ-valerolactones or a detailed analysis of a more widely researched spiroketal could be provided, for which sufficient data to construct a thorough and informative article is available.

Chemical Reactivity and Transformations of 2 Oxaspiro 5.5 Undec 3 En 5 One

Reactions of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone moiety is an electron-deficient system, rendering the β-carbon susceptible to nucleophilic attack and the C=C double bond available for various addition reactions.

Conjugate Additions (Michael Reactions)

The Michael reaction, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In the case of 2-Oxaspiro[5.5]undec-3-en-5-one, the electrophilic β-carbon readily reacts with a wide range of soft nucleophiles. These reactions are of significant synthetic utility for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position. The general mechanism involves the 1,4-addition of a nucleophile to the enone system, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.

The reactivity of α,β-unsaturated lactones in Michael additions is notably enhanced compared to their acyclic ester counterparts. This increased reactivity is attributed to the cyclic structure which influences the electronic properties of the enone system.

While specific studies on this compound are limited, research on analogous spiro[5.5]undecane structures and other α,β-unsaturated lactones provides insight into the expected reactivity. For instance, the reaction of dimedone with 1,5-diaryl-1,4-pentadien-3-ones, which contain an α,β-unsaturated ketone system, proceeds via a double Michael addition to form spiro[5.5]undecane derivatives. masterorganicchemistry.com

Nucleophile (Michael Donor)ProductReference
Dimedone7,11-Diphenyl-3,3-dimethylspiro[5.5]undecane-1,5,9-trione masterorganicchemistry.com
ThiophenolsChiral β-thio-ketonesGeneral reactivity
Aminesβ-Amino ketonesGeneral reactivity
Organocuprates (Gilman reagents)β-Alkylated ketonesGeneral reactivity

Hydrogenation Reactions

The carbon-carbon double bond of the α,β-unsaturated ketone in this compound can be selectively reduced through hydrogenation. This transformation typically employs catalytic hydrogenation with transition metal catalysts such as palladium, platinum, or nickel. The reaction conditions can be controlled to achieve either selective reduction of the C=C bond, yielding the corresponding saturated spiro-lactone, or complete reduction of both the alkene and the ketone functionalities.

The chemoselectivity of the hydrogenation is dependent on the catalyst, solvent, and reaction conditions. For instance, certain catalysts may favor 1,4-addition of hydrogen, leading to the saturated ketone, while others might also reduce the carbonyl group.

CatalystProductReference
Palladium on Carbon (Pd/C)2-Oxaspiro[5.5]undecan-5-oneGeneral reactivity
Platinum(IV) oxide (PtO₂)2-Oxaspiro[5.5]undecan-5-olGeneral reactivity
Raney Nickel (Raney Ni)2-Oxaspiro[5.5]undecan-5-one or 2-Oxaspiro[5.5]undecan-5-olGeneral reactivity

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient C=C double bond of the α,β-unsaturated ketone system in this compound makes it an excellent dienophile for Diels-Alder reactions. This [4+2] cycloaddition reaction with a conjugated diene provides a powerful method for the construction of complex polycyclic systems containing the spiro-lactone motif. masterorganicchemistry.comsigmaaldrich.com

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, a role fulfilled by the ketone and lactone functionalities in the target molecule. masterorganicchemistry.com The reaction proceeds in a concerted fashion, and the stereochemistry of the resulting cycloadduct is well-defined, often following the "endo rule" where the substituents on the dienophile are oriented towards the newly forming six-membered ring in the transition state.

While specific examples of Diels-Alder reactions with this compound are not extensively documented in readily available literature, its structural features strongly suggest its utility as a dienophile.

DieneExpected ProductReference
1,3-ButadieneSpiro[cyclohex-4-ene-1,6'- masterorganicchemistry.comoxaspiro[5.5]undecan]-5'-oneGeneral principle
CyclopentadieneTricyclic spiro-lactone adduct sigmaaldrich.com
Danishefsky's dieneFunctionalized spiro-lactone adductGeneral principle

Reactions of the Lactone Ring

The lactone ring, a cyclic ester, is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions.

Ring-Opening Reactions (e.g., via nucleophilic attack)

The strained nature of the spirocyclic system can influence the reactivity of the lactone. Nucleophiles can attack the electrophilic carbonyl carbon of the lactone, resulting in the cleavage of the ester bond and opening of the ring. This process can be catalyzed by either acid or base.

Common nucleophiles for lactone ring-opening include hydroxides, alkoxides, amines, and certain organometallic reagents. The reaction with strong nucleophiles like Grignard reagents or organolithium compounds can lead to the formation of diols after subsequent reduction of the initially formed ketone.

A study on related spiro[cycloalkane]pyridazinones, which are synthesized from spirocyclic diones, demonstrates the reactivity of the spirocyclic core towards nucleophiles like hydrazine, leading to the formation of new heterocyclic systems. mdpi.com

NucleophileReagent/ConditionsExpected ProductReference
HydroxideNaOH (aq), Heat4-(1-Hydroxycyclohexyl)-3-butenoic acid sodium saltGeneral principle
AmineR-NH₂, HeatN-Alkyl-4-(1-hydroxycyclohexyl)-3-butenamideGeneral principle
Grignard Reagent1. CH₃MgBr, THF2. H₃O⁺1-(1-(1-Hydroxycyclohexyl)pent-1-en-3,3-diol)General principle

Hydrolysis and Related Transformations

Hydrolysis of the lactone ring in this compound can be achieved under either acidic or basic conditions. This reaction cleaves the ester linkage to afford a hydroxy carboxylic acid.

Base-catalyzed hydrolysis (saponification): Treatment with an aqueous base, such as sodium hydroxide, leads to the irreversible formation of the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the hydroxy carboxylic acid.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the lactone undergoes reversible hydrolysis. The equilibrium can be driven towards the product by using a large excess of water.

These hydrolysis reactions are fundamental transformations that can be used to further elaborate the molecular structure.

Reactions at the Spirocenter

The spirocenter of 2-Oxaspiro[5.5]undecane systems, the carbon atom common to both rings, is a quaternary and non-stereogenic center in the parent compound. However, the introduction of substituents on the rings can create chirality. The stability and reactivity of the spirocyclic framework are of key interest.

While specific reactions at the spirocenter of this compound are not extensively documented, related spiro orthocarbonates are known to undergo double ring-opening polymerization. nih.gov This process, which can be initiated by free radicals, involves the cleavage of two bonds for every new bond formed, leading to volume expansion. nih.gov Although this compound is not a spiro orthocarbonate, this reactivity highlights the potential for ring-opening reactions under specific conditions, which could involve the spirocenter.

Furthermore, studies on related 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives have shown that these molecules can exhibit axial chirality due to the specific arrangement of the spirane skeleton. nih.gov This suggests that reactions proceeding through intermediates that allow for conformational changes could potentially lead to stereoisomeric products.

Derivatization and Functionalization Strategies

The derivatization of this compound can be approached by targeting the different reactive sites within the molecule. These include the electrophilic carbon of the carbonyl group, the β-carbon of the enone system, and the double bond itself.

The α,β-unsaturated lactone moiety is a prime target for functionalization. The electrophilicity of cyclic enones and α,β-unsaturated lactones has been studied, revealing that lactones are generally more reactive Michael acceptors than their corresponding open-chain esters. This increased reactivity can be exploited for the introduction of various substituents.

A study on the reaction of 5,5'-(1,4-phenylene)bis(3-aryl-2-oxaspiro[5.5]undec-3-en-1-ones) with the Reformatsky reagent derived from methyl 1-bromocyclohexanecarboxylate and zinc demonstrates a reaction pathway that, while not directly at the spirocenter, showcases the reactivity of a closely related spiro-lactone system. researchgate.net This suggests that the lactone carbonyl of this compound could potentially react with various nucleophiles.

Oxidative transformations of related indolo-fused triterpenoids have been shown to yield spiroindoles through rearrangements of epoxy intermediates. rsc.org This indicates that epoxidation of the double bond in this compound could be a viable strategy for introducing further functionality, potentially leading to subsequent rearrangements and the formation of novel spirocyclic structures.

Table 1: Potential Reactions for the Introduction of Substituents

Reaction TypeReagents and ConditionsPotential Product(s)
Michael AdditionNucleophiles (e.g., amines, thiols, organocuprates)Adduct at the β-position of the enone
EpoxidationPeroxy acids (e.g., m-CPBA)Epoxide at the C3-C4 double bond
Carbonyl AdditionOrganometallic reagents (e.g., Grignard, organolithium)Tertiary alcohol at the C5 position

The synthesis of structural analogs of this compound containing different heteroatoms or altered ring sizes represents a significant area of chemical exploration, driven by the search for novel compounds with unique properties.

Heteroatom Analogs:

The replacement of the oxygen atom in the lactone ring with other heteroatoms, such as nitrogen or sulfur, would lead to the formation of aza- or thia-analogs, respectively. The synthesis of azaspiro[3.3]heptanes has been explored for drug discovery programs, highlighting the interest in nitrogen-containing spirocycles. rsc.org While a direct conversion from this compound is not reported, the synthesis of novel aza- and thia-spiro compounds often involves multi-step sequences starting from different precursors. For instance, the synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes has been achieved via visible light-mediated energy transfer catalysis, showcasing a modern approach to constructing complex azaspirocycles. rsc.org

Ring Size Isomers:

The synthesis of spiro compounds with different ring sizes is another avenue for creating structural diversity. For example, 3,5-diaryl-2-oxaspiro rsc.orgnuph.edu.uadodec-3-en-1-ones, which feature a seven-membered carbocyclic ring, have been prepared through the reaction of methyl 1-bromocycloheptane carboxylates with zinc and 1,3-diarylprop-2-en-1-ones. researchgate.net This suggests that variations in the starting materials can lead to homologous spirocyclic systems. Additionally, the synthesis of 2,5-dioxaspiro[3.4]octane building blocks, which are three-dimensional spirocyclic analogs of 1,4-dioxanes, has been accomplished using a ring-closing metathesis strategy. nuph.edu.ua

Table 2: Examples of Structurally Related Analogs and Isomers

Compound ClassGeneral Structure/DescriptionSynthetic Approach (Example)Reference
Aza-spirocyclesSpirocyclic compounds containing one or more nitrogen atoms in the ring system.Visible light-mediated [2+2] cycloaddition of 2-isoxazoline-3-carboxylates. rsc.org
Thia-spirocyclesSpirocyclic compounds containing one or more sulfur atoms in the ring system.Reaction of thionolactones with zinc enolates. researchgate.net
Ring-expanded spirocyclesSpiro compounds with larger ring systems, such as spiro[5.6]dodecanes.Reaction of methyl 1-bromocycloheptane carboxylates with chalcones. researchgate.net
Ring-contracted spirocyclesSpiro compounds with smaller ring systems, such as spiro[3.4]octanes.Ring-closing metathesis of unsaturated spirooxetanes. nuph.edu.ua

Mechanistic Investigations and Theoretical Studies of 2 Oxaspiro 5.5 Undec 3 En 5 One Chemistry

Elucidation of Reaction Mechanisms

The reactivity of 2-Oxaspiro[5.5]undec-3-en-5-one is dominated by the electrophilic nature of the α,β-unsaturated lactone moiety. Mechanistic studies, both experimental and computational, are essential to unravel the intricacies of its reactions, particularly Michael additions and other transformations involving the conjugated system.

Experimental Mechanistic Studies (e.g., kinetic studies, isotope labeling)

While specific kinetic and isotope labeling studies on this compound are not extensively documented in publicly available literature, the general reactivity of cyclic α,β-unsaturated lactones has been the subject of detailed kinetic analysis. These studies provide a strong basis for understanding the electrophilicity of the target compound.

Kinetic studies on analogous cyclic α,β-unsaturated lactones have shown them to be significantly more reactive as Michael acceptors compared to their acyclic counterparts. nih.govmdpi.comnih.gov This enhanced reactivity is attributed to the conformational constraints imposed by the ring system, which can lead to a more favorable orientation for nucleophilic attack and a greater release of ring strain in the transition state. The reactivity of these systems can be quantified using Mayr's electrophilicity scale, where a higher electrophilicity parameter (E) corresponds to a faster reaction rate with a given nucleophile. nih.govmdpi.comnih.gov

For this compound, it is anticipated that kinetic studies of its Michael addition reactions with various nucleophiles would reveal a high electrophilicity. Such experiments would involve monitoring the reaction progress over time using techniques like UV-Vis or NMR spectroscopy to determine the second-order rate constants.

Table 1: Representative Electrophilicity Parameters for α,β-Unsaturated Systems

CompoundElectrophilicity (E)Reference
Cyclohexenone-18.8 nih.govnih.gov
Acyclic α,β-unsaturated ester-15.5 nih.govnih.gov
This compound (projected) -13 to -15 Inferred from nih.govmdpi.comnih.gov
α,β-Unsaturated δ-lactone-13.2 nih.govnih.gov

Isotope labeling studies could further elucidate reaction mechanisms. For instance, using a deuterium-labeled nucleophile would allow for the tracking of the proton transfer steps that typically follow the initial Michael addition. The position of the deuterium (B1214612) in the final product can help to distinguish between different mechanistic pathways, such as direct 1,4-addition versus a 1,2-addition followed by rearrangement.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, conformational preferences, and electronic properties of complex organic molecules like this compound.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as Michael additions, DFT can be used to compare the energetics of different possible pathways.

For example, in the addition of a nucleophile, DFT can model the transition states for both the 1,2-addition to the carbonyl carbon and the 1,4-conjugate addition to the β-carbon. The calculated activation barriers for these pathways can predict which product is kinetically favored. mdpi.com Studies on similar α,β-unsaturated systems have shown that DFT calculations can accurately rationalize experimentally observed regioselectivity. mdpi.com

Table 2: Calculated Activation Energies for Competing Reaction Pathways (Hypothetical)

Reaction PathwayNucleophileCalculated Activation Energy (kcal/mol)Predicted Kinetic Product
1,4-Michael AdditionThiolate12.51,4-adduct
1,2-AdditionThiolate18.2-
1,4-Michael AdditionEnamine15.81,4-adduct
1,2-AdditionEnamine21.0-

The spiro[5.5]undecane framework of the title compound imparts significant conformational rigidity. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. The tetrahydropyranone ring also has preferred conformations, and the fusion at the spiro center creates a unique three-dimensional structure.

Conformational analysis using computational methods can identify the most stable ground-state conformations of this compound and its derivatives. This is crucial as the reactivity and stereoselectivity of its reactions can be highly dependent on the accessibility of different conformations. For instance, the orientation of the substituents on the cyclohexane ring can influence the facial selectivity of an incoming nucleophile.

The electronic structure of this compound dictates its inherent reactivity. DFT calculations can provide valuable insights through the analysis of various reactivity descriptors. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most nucleophilic and electrophilic sites, respectively.

For an electrophile like this compound, the LUMO is expected to be localized over the α,β-unsaturated system, with significant coefficients on the carbonyl carbon and the β-carbon. The relative magnitudes of these coefficients can predict the preferred site of nucleophilic attack.

Other reactivity descriptors that can be calculated include:

Electrostatic Potential (ESP) Maps: These visualize the charge distribution on the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The area around the carbonyl group and the β-carbon would be expected to show a positive electrostatic potential, indicating their electrophilic character.

Fukui Functions: These functions quantify the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites.

Stereochemical Control Mechanisms

The spirocyclic nature and the presence of multiple stereocenters in derivatives of this compound make stereochemical control a critical aspect of its chemistry. The formation of specific stereoisomers can be governed by either kinetic or thermodynamic control. libretexts.orgthecatalyst.orgyoutube.com

Under kinetic control , which typically occurs at lower temperatures and with short reaction times, the product that is formed fastest will predominate. libretexts.orgthecatalyst.orgyoutube.com The stereochemical outcome is determined by the relative energies of the diastereomeric transition states. For instance, in a Michael addition, the nucleophile will approach the double bond from the sterically less hindered face, leading to the kinetic product.

Under thermodynamic control , usually favored by higher temperatures and longer reaction times, the reaction is reversible, and the most stable product will be the major isomer. libretexts.orgthecatalyst.orgyoutube.com This requires that the initial products can revert to the starting materials or an intermediate and subsequently form the thermodynamically more stable product. The relative stability of the final products can be assessed computationally.

In the context of synthesizing spiro[5.5]undecane systems, stereochemical control can be achieved through various strategies, including the use of chiral auxiliaries, organocatalysts, or by taking advantage of substrate control where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. researchgate.netnih.gov For example, a bulky substituent on the cyclohexane ring would be expected to direct a nucleophile to the opposite face of the molecule.

Origin of Stereoselectivity (e.g., exo/endo selectivity, π-facial selectivity)

The stereochemical outcome of the synthesis of this compound is governed by a combination of kinetic and thermodynamic factors, which manifest as exo/endo selectivity and π-facial selectivity during the key bond-forming steps.

Exo/Endo Selectivity:

In the context of cycloaddition reactions, such as the Diels-Alder reaction, which can be employed to construct the this compound framework, the orientation of the dienophile relative to the diene determines the formation of either the endo or exo diastereomer. researchgate.net The endo product, where the electron-withdrawing group of the dienophile is oriented towards the developing π-system of the diene, is often the kinetically favored product due to secondary orbital interactions. rsc.org These are stabilizing interactions between the frontier molecular orbitals of the diene and the dienophile that are not directly involved in the primary bond formation. rsc.org Conversely, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. researchgate.net

The ratio of endo to exo products can be influenced by several factors:

Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the kinetic barrier for the formation of the thermodynamically favored exo product, or even cause the retro-Diels-Alder reaction of the endo product followed by re-cyclization to the exo isomer.

Lewis Acid Catalysis: The use of Lewis acids can enhance endo selectivity by coordinating to the dienophile, lowering its LUMO energy and thereby strengthening the secondary orbital interactions that stabilize the endo transition state. rsc.org

Solvent Effects: The polarity of the solvent can influence the stability of the transition states, with polar solvents sometimes favoring the more polar endo transition state.

While direct studies on this compound are limited, the general principles of the Alder Endo Rule provide a foundational understanding of the expected stereochemical preferences in its synthesis via cycloaddition pathways. rsc.org

π-Facial Selectivity:

When a prochiral diene or dienophile is used in the synthesis, the reaction can proceed through attack on one of two diastereotopic faces, leading to the formation of different stereoisomers. This is known as π-facial selectivity. The control of π-facial selectivity is crucial for the enantioselective synthesis of this compound.

Several strategies can be employed to induce π-facial selectivity:

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can sterically hinder one of the π-faces, directing the approach of the other reactant to the less hindered face.

Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, leading to a diastereomeric transition state with a lower activation energy for the formation of one enantiomer over the other. youtube.com For instance, proline-catalyzed reactions can proceed through a well-defined transition state where the catalyst shields one face of the reacting molecule.

Substrate Control: The inherent chirality within a substrate, such as a carbohydrate-derived starting material, can direct the stereochemical outcome of the reaction.

In the synthesis of related spiroketals, high π-facial selectivity has been achieved using enantiopure starting materials, where the existing stereocenters dictate the facial bias of the cyclization. youtube.com

Diastereomer and Enantiomer Formation Pathways

The formation of specific diastereomers and enantiomers of this compound is the result of carefully controlled reaction pathways that exploit the principles of stereoselectivity discussed above.

Diastereomer Formation Pathways:

The relative configuration of the stereocenters in this compound defines its diastereomers. The formation of a particular diastereomer can be favored through several synthetic strategies.

A notable example in a related system is the diastereoselective synthesis of 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one, which achieved a diastereomeric excess of over 99%. nih.gov This high level of diastereoselectivity was achieved through the oxidation of a phenolic derivative with lead(IV) acetate, where the pre-existing stereocenter in the side chain directed the approach of the nucleophile during the spirocyclization step. nih.gov This demonstrates the power of substrate-controlled diastereoselection.

The following table summarizes factors influencing diastereomer formation:

FactorInfluence on DiastereoselectivityResearch Finding
Reaction Conditions Kinetic vs. Thermodynamic control can favor different diastereomers.The endo product is often the kinetic product in Diels-Alder reactions, while the exo is the thermodynamic product. researchgate.netrsc.org
Starting Material Stereochemistry Pre-existing stereocenters can direct the formation of new stereocenters.High diastereoselectivity (>99% de) was achieved in the synthesis of a related spiroether through substrate control. nih.gov
Catalyst Chiral or achiral catalysts can influence the transition state energies leading to different diastereomers.Lewis acid catalysis can enhance the formation of the endo diastereomer in Diels-Alder reactions. rsc.org

Enantiomer Formation Pathways:

The synthesis of a single enantiomer of this compound requires an asymmetric synthesis approach. This can be achieved through several established methods in organic chemistry.

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as carbohydrates or amino acids, can provide a scaffold with defined stereochemistry that is then elaborated to the target molecule. youtube.com

Asymmetric Catalysis: The use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product is a highly efficient strategy. Organocatalysis, in particular, has emerged as a powerful tool for enantioselective synthesis. For example, chiral amines like proline can catalyze aldol (B89426) or Michael reactions that could be key steps in the formation of the this compound skeleton. The catalyst forms a transient chiral enamine or iminium ion, which then reacts with high facial selectivity.

The following table outlines common strategies for enantioselective synthesis applicable to this compound:

StrategyDescriptionExample from Related Chemistry
Chiral Auxiliary A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.Not explicitly found for this compound, but a general strategy.
Chiral Catalyst A chiral catalyst creates a chiral environment that favors the formation of one enantiomer.Enantioselective organocatalysis has been used for the synthesis of various heterocyclic compounds.
Chiral Substrate An enantiomerically pure starting material is used to build the target molecule.Glucosamine-derived furans have been used in Diels-Alder reactions to achieve high π-facial selectivity. youtube.com

Applications of 2 Oxaspiro 5.5 Undec 3 En 5 One As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The 2-Oxaspiro[5.5]undec-3-en-5-one core serves as a versatile precursor in the elaboration of more complex molecular frameworks. Its inherent functionalities, including the electrophilic α,β-unsaturated lactone system, provide reactive sites for a variety of chemical transformations. This allows for the strategic introduction of new functional groups and the construction of additional ring systems.

One documented example that underscores the utility of this spirocyclic system is the synthesis of 1-(4-Bromobenzyl)-2-oxaspiro[5.5]undec-3-en-5-one. This derivative has been utilized as a key intermediate in the synthesis of dihydronaphthopyranones, a class of natural products. The synthesis of this substituted spiro-lactone highlights the accessibility and reactivity of the parent scaffold, demonstrating its capacity to be functionalized and then employed in further synthetic operations toward biologically relevant molecules.

The reactivity of the α,β-unsaturated system within the lactone ring is of particular interest. It is susceptible to nucleophilic attack, such as Michael additions, which allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position. This reactivity is fundamental to its role as a building block, enabling chemists to append various substituents and build molecular complexity in a controlled manner.

Intermediates in Natural Product Total Synthesis

While direct evidence for the use of this compound as a direct precursor in the total synthesis of natural products like variecolin (B3044253) or mevinolin is not prominently documented in publicly available literature, the broader family of spiro-lactones is a recurring structural motif in a multitude of biologically active natural products. nih.govnih.govnih.gov The synthesis of these complex molecules often relies on the strategic construction of spiro-lactone intermediates.

A pertinent example is the total synthesis of Biyouyanagin A, a natural product that exhibits inhibitory activity against the HIV virus. nih.gov The synthesis of Biyouyanagin A involves the construction of a spiro-lactone derivative, hyperolactone C, as a key fragment. nih.gov Although hyperolactone C is a furanone-based spiro-lactone and not the specific undecane (B72203) derivative, its synthesis and subsequent use in a [2+2] photocycloaddition to build the complex framework of Biyouyanagin A illustrates the strategic importance of spiro-lactone intermediates in natural product synthesis. nih.gov The principles involved in the synthesis and manipulation of such spirocyclic systems are broadly applicable and highlight the potential of related scaffolds like this compound in similar synthetic endeavors.

The spiro[5.5]undecane framework itself is a core structure in various natural products, including some terpenoids and alkaloids. dergipark.org.tr Synthetic strategies toward these molecules often involve the stereoselective construction of this spirocyclic system.

Design and Synthesis of Novel Scaffolds with Defined Stereochemistry

The rigid, three-dimensional structure of the 2-Oxaspiro[5.5]undecane framework makes it an attractive template for the design of novel molecular scaffolds with well-defined stereochemistry. The spirocyclic nature of the molecule introduces a chiral center at the spiro-carbon, and the presence of other stereocenters can be controlled during its synthesis or subsequent transformations. This stereochemical control is crucial in medicinal chemistry and drug design, where the biological activity of a molecule is often highly dependent on its specific three-dimensional arrangement.

The synthesis of spiro[5.5]undecane derivatives can be achieved through various stereoselective methods. For instance, enzymatic, promiscuous protocols involving D-aminoacylase-catalyzed [5+1] double Michael additions have been developed for the synthesis of (hetero)spiro[5.5]undecane derivatives, yielding predominantly the cis isomers. researchgate.net Such biocatalytic methods offer an environmentally friendly route to enantiomerically enriched spiro compounds.

Furthermore, the development of chiral ligands based on spirocyclic frameworks is an active area of research. The rigidity and defined geometry of spiro compounds can lead to highly effective chiral ligands for asymmetric catalysis, improving the enantiomeric excess of desired products in a variety of chemical reactions. rsc.org The 2-Oxaspiro[5.5]undecane skeleton, with its potential for functionalization, represents a promising scaffold for the development of new chiral auxiliaries and catalysts.

Development of Specialized Organic Reagents

The unique reactivity of this compound and its derivatives allows for their use as specialized organic reagents. The α,β-unsaturated lactone moiety can act as a Michael acceptor, enabling its participation in conjugate addition reactions. This property can be harnessed to deliver a specific molecular fragment to a target molecule in a controlled manner.

For instance, substituted 2-oxaspiro[5.5]undec-8-ene derivatives have been developed and are utilized as odorants in fragrance compositions. google.com This application, while not a direct reagent use in synthesis, demonstrates how the specific chemical properties of this spirocyclic system can be tailored for specialized functions.

The development of reagents for specific synthetic transformations is a cornerstone of modern organic chemistry. The this compound scaffold, with its combination of a reactive lactone and a modifiable carbocyclic ring, provides a platform for the design of new reagents with tailored reactivity and selectivity for use in complex synthetic sequences.

Advanced Spectroscopic and Analytical Methodologies for Characterizing 2 Oxaspiro 5.5 Undec 3 En 5 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of 2-Oxaspiro[5.5]undec-3-en-5-one, offering a window into the molecule's carbon framework and proton environments.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex structure of this compound by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY) : This technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the olefinic proton at C3 and the allylic protons at C2, as well as between adjacent protons within the cyclohexyl ring.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com This is a powerful tool for assigning specific proton signals to their corresponding carbon atoms in the this compound structure. youtube.comwikipedia.org Each peak in the HSQC spectrum corresponds to a C-H bond, simplifying the assignment of the ¹H and ¹³C spectra. wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information about longer-range couplings, typically over two to four bonds. wikipedia.org This is crucial for identifying the connectivity between different parts of the molecule that are not directly bonded. For instance, HMBC can show correlations between the carbonyl carbon (C5) and protons on C3, C4, and C6, confirming the placement of the ketone functionality. It also helps in establishing the spirocyclic nature by showing correlations between the spiro carbon (C6) and protons on both rings.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H)COSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)NOESY Correlations (with ¹H)
H-3H-4C-3C-2, C-4, C-5H-4, Protons on C2
H-4H-3C-4C-2, C-3, C-5, C-6H-3, Protons on C6
Protons on C7Protons on C8, C11C-7C-6, C-8, C-11Protons on C8, C11, C6
Protons on C8Protons on C7, C9C-8C-6, C-7, C-9, C-10Protons on C7, C9
Protons on C9Protons on C8, C10C-9C-7, C-8, C-10, C-11Protons on C8, C10
Protons on C10Protons on C9, C11C-10C-8, C-9, C-11, C-6Protons on C9, C11
Protons on C11Protons on C7, C10C-11C-6, C-7, C-10Protons on C7, C10

Carbon-13 NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of this compound. The chemical shift of each carbon atom is influenced by its local electronic environment, including hybridization and the electronegativity of attached atoms. libretexts.orgudel.edu

Key expected chemical shifts in the ¹³C NMR spectrum of this compound include:

C=O (Ketone) : The carbonyl carbon (C5) is expected to resonate in the downfield region, typically around 190-220 ppm. libretexts.org

C=C (Alkene) : The olefinic carbons (C3 and C4) will appear in the range of 115-140 ppm. libretexts.org

Spiro Carbon : The spiro carbon (C6), being a quaternary carbon, will likely have a weak signal and its chemical shift will be influenced by the two rings it connects.

C-O (Ether) : The carbon atom bonded to the ether oxygen (C1) will be shifted downfield due to the oxygen's electronegativity, typically appearing in the 60-90 ppm range.

Aliphatic Carbons : The remaining sp³ hybridized carbons of the cyclohexyl ring will resonate in the upfield region, generally between 10-50 ppm. oregonstate.edu

A table of predicted ¹³C NMR chemical shifts is provided below.

Carbon AtomHybridizationPredicted Chemical Shift (ppm)
C1sp³60-80
C2sp³20-40
C3sp²120-140
C4sp²115-135
C5sp²195-215
C6sp³ (quaternary)40-60
C7-C11sp³20-40

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. arkat-usa.org For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition (C₁₀H₁₂O₂).

Electron ionization (EI) is a common ionization method that can cause the molecule to fragment. uni-saarland.de The analysis of these fragmentation patterns provides valuable structural information. chemguide.co.ukyoutube.com Key fragmentation pathways for this compound could include:

Loss of CO : A characteristic fragmentation for cyclic ketones is the loss of a carbon monoxide molecule, which would result in a fragment ion with a specific mass-to-charge ratio (m/z).

Retro-Diels-Alder Reaction : The unsaturated lactone ring could undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring and the formation of predictable fragment ions.

Cleavage of the Cyclohexyl Ring : The cyclohexane (B81311) ring can undergo fragmentation through various pathways, leading to the loss of alkyl fragments.

A table summarizing potential major fragments in the mass spectrum of this compound is shown below.

Fragment IonProposed Structure/Loss
[M]+•Molecular Ion
[M - CO]+•Loss of carbon monoxide
[M - C₂H₄O]+•Result of retro-Diels-Alder reaction
[M - C₆H₁₁]+Loss of the cyclohexyl ring

X-Ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. nih.gov To perform this analysis, a single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule.

This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and revealing the exact spatial arrangement of the atoms. For a chiral molecule like this compound, X-ray crystallography using anomalous dispersion can be used to determine its absolute configuration without ambiguity.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess and Purity Assessment

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) : In chiral HPLC, a stationary phase containing a chiral selector is used. The two enantiomers of this compound will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Chiral Gas Chromatography (GC) : Similar to chiral HPLC, chiral GC employs a capillary column with a chiral stationary phase to separate the enantiomers of volatile compounds. If this compound is sufficiently volatile, this method can also be used to determine its enantiomeric purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. libretexts.orglibretexts.orgyoutube.com

Key expected IR absorptions include:

C=O Stretch (Ketone) : A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is characteristic of a conjugated six-membered ring ketone. libretexts.org

C=C Stretch (Alkene) : A medium intensity band around 1640-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond. libretexts.org

C-O Stretch (Ether) : An absorption band in the range of 1000-1300 cm⁻¹ would correspond to the C-O stretching vibration of the lactone ring.

C-H Stretches : Absorptions for sp² C-H bonds (alkene) would appear above 3000 cm⁻¹, while those for sp³ C-H bonds (alkane) would be found just below 3000 cm⁻¹. libretexts.org

A table summarizing the expected IR absorption frequencies for this compound is provided below.

Functional GroupVibrationExpected Frequency Range (cm⁻¹)
KetoneC=O Stretch1700-1725
AlkeneC=C Stretch1640-1680
Ether (Lactone)C-O Stretch1000-1300
Alkene C-HC-H Stretch> 3000
Alkane C-HC-H Stretch< 3000

Future Directions and Emerging Research Areas

Development of Innovative and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern organic chemistry. For 2-Oxaspiro[5.5]undec-3-en-5-one and its derivatives, future research will undoubtedly focus on developing innovative and sustainable synthetic routes that move beyond classical approaches.

One promising avenue is the application of electrochemical methods. Recent studies have demonstrated the use of electrochemistry for the green synthesis of β-keto spiro-lactones. nih.gov This approach utilizes simple electrons as the oxidant in greener solvents like acetone (B3395972) and water, circumventing the need for stoichiometric and often toxic metal-based oxidants. nih.gov The robustness of this method allows for the functionalization of cyclic β-keto esters and could be adapted for the synthesis of the 2-oxaspiro[5.5]undecane framework. The potential for scalability through continuous flow electrochemical approaches further enhances the industrial applicability of this strategy. nih.gov

Another area of intense interest is the use of photochemical reactions. For instance, a photochemical reaction sequence involving singlet oxygen for the oxidation of furans has been successfully employed to prepare γ-oxaspiro-γ-lactones. acs.org This method, which proceeds via a [4+2] cycloaddition, offers an elegant way to construct functionalized oxa-spirolactones and could be explored for the synthesis of the this compound core from readily available starting materials. acs.org

Microwave-assisted organic synthesis also presents a significant opportunity for the rapid and efficient production of spiro[5.5]undecane derivatives. dergipark.org.tr This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of related spiro compounds, offering a more energy-efficient and environmentally friendly alternative to conventional heating methods. dergipark.org.tr

Exploration of Underexplored Reactivity Profiles of the Spiro-Lactone System

The unique structural and electronic features of the this compound system present a rich, yet largely unexplored, landscape for chemical transformations. Future research should aim to systematically investigate the reactivity of this spiro-lactone core to unlock new avenues for its functionalization and elaboration.

Key areas for exploration include the reactivity of the enone moiety within the lactone ring. The conjugated system offers multiple sites for nucleophilic and electrophilic attack, as well as for cycloaddition reactions. Understanding the regioselectivity and stereoselectivity of these reactions is crucial for the controlled synthesis of diverse derivatives. For instance, the Michael addition of various nucleophiles to the C4 position could introduce a wide range of substituents, leading to novel analogues with potentially interesting biological activities.

Furthermore, the reactivity of the spirocyclic core itself warrants investigation. Ring-opening and ring-expansion reactions could provide access to novel and structurally complex scaffolds that are not readily accessible through other means. The development of catalytic methods to selectively activate and functionalize the C-H bonds within the spiro[5.5]undecane framework would be a particularly powerful tool for late-stage diversification. semanticscholar.org

Integration of Chemoenzymatic or Biocatalytic Approaches

The convergence of chemical and biological catalysis offers a powerful strategy for the synthesis of complex molecules with high levels of stereocontrol. The integration of chemoenzymatic and fully biocatalytic routes for the synthesis of this compound and its derivatives is a highly promising area of future research.

A notable advancement in this field is the development of a fully biocatalytic rearrangement of furans to produce optically pure spiro-lactone building blocks. acs.orgnih.govnih.gov This multi-enzymatic cascade, combining a chloroperoxidase, an oxidase, and an alcohol dehydrogenase, efficiently converts hydroxy-functionalized furans into spirocyclic products. acs.orgnih.govnih.gov This approach has been successfully applied to the total synthesis of natural spirocyclic lactones and could be adapted for the asymmetric synthesis of this compound. acs.orgnih.govnih.gov One of the key advantages of this biocatalytic method is the potential for higher diastereoselectivity compared to photochemical methods. nih.gov

Furthermore, the promiscuous activity of enzymes, such as D-aminoacylase, has been harnessed for the stereoselective synthesis of spiro[5.5]undecane derivatives through a [5+1] double Michael addition. researchgate.net This novel enzymatic protocol yields almost exclusively the cis isomers of the spiro products, highlighting the potential of biocatalysis to control complex stereochemical outcomes. researchgate.net Lipases have also been successfully employed in the kinetic resolution of racemic intermediates en route to functionalized oligoesters of ε-caprolactone, demonstrating their utility in preparing enantiomerically enriched building blocks for spiro-lactone synthesis. mdpi.commdpi.com

The development of chemoenzymatic cascades, where chemical and enzymatic steps are combined in a one-pot fashion, will be instrumental in creating efficient and sustainable synthetic routes to novel this compound analogues. nih.gov

Advanced Computational Studies for Predictive Modeling of Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and enabling the prediction of reactivity and selectivity. For the this compound system, advanced computational studies are poised to play a pivotal role in guiding future synthetic efforts.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of existing and novel synthetic routes. For example, computational studies on the site-selectivity of C-H hydroxylation in related 2-oxaspiro[5.5]undecane systems have been conducted to develop predictive models for reactivity. pitt.edu Such models can help in understanding the factors that govern the regioselectivity of functionalization reactions and in designing catalysts and reagents that favor the desired outcome.

Molecular dynamics simulations can be used to study the conformational landscape of the spiro-lactone and its derivatives, providing insights into how the three-dimensional structure influences reactivity and biological activity. These simulations can also be used to model the interactions between the spiro-lactone and biological targets, such as enzymes and receptors, aiding in the design of new drug candidates.

By combining computational modeling with experimental studies, researchers can accelerate the discovery and optimization of synthetic routes and the development of novel this compound derivatives with desired properties.

Diversification of the Spiro-Lactone Core for New Scaffold Generation

The this compound core represents a versatile starting point for the generation of diverse and complex molecular scaffolds. Future research will focus on developing strategies to systematically modify and elaborate this core structure to access novel chemical space for drug discovery and materials science.

One approach is the development of diversity-oriented synthesis (DOS) strategies. Starting from a common spiro-lactone intermediate, a variety of transformations can be applied to generate a library of structurally diverse compounds. This can include reactions that modify the existing functional groups, as well as those that construct new rings onto the spiro[5.5]undecane framework. The synthesis of spiroindole and spirooxindole scaffolds, which are important in drug design, highlights the potential of such approaches. nih.gov

The synthesis of functionalized 1,6-dioxaspiro[4.5]decanes and other spiroketals demonstrates the feasibility of constructing new heterocyclic rings onto a spirocyclic core. researchgate.net These strategies could be adapted to the this compound system to generate novel polycyclic scaffolds. Furthermore, the synthesis and evaluation of the anti-cancer activity of new spiro[5.5]undecane compounds underscore the potential of this scaffold in medicinal chemistry. dergipark.org.tr

By systematically exploring the chemical space around the this compound core, researchers can identify new lead compounds for drug development and discover novel materials with unique properties.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are effective for producing 2-Oxaspiro[5.5]undec-3-en-5-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via cycloaddition or spiroannulation reactions. For example, lithiated intermediates (e.g., 2-benzenesulfonyltetrahydropyrans) reacting with cyclic ketones or lactones are common routes . Optimization involves Design of Experiments (DOE) to assess variables like temperature, catalyst loading, and solvent polarity. Statistical tools (e.g., ANOVA) should be used to identify significant factors affecting yield and selectivity. Reproducibility requires strict adherence to documented protocols, including stoichiometric ratios and purification steps (e.g., column chromatography) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for assigning proton and carbon environments, particularly the spiro junction and unsaturated ketone moiety. X-ray crystallography provides definitive proof of stereochemistry and ring conformation, as demonstrated in the structural validation of analogous spiro compounds . Complementary techniques like IR (for carbonyl groups) and High-Resolution Mass Spectrometry (HRMS) should cross-validate molecular weight and fragmentation patterns .

Q. How can researchers assess the purity and stability of this compound under varying experimental conditions?

  • Methodological Answer : Purity is quantified via High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). Stability studies require accelerated degradation tests under thermal (TGA/DSC), hydrolytic (pH-varied solutions), and oxidative (H₂O₂ exposure) conditions. Hygroscopicity and photostability should be evaluated using dynamic vapor sorption (DVS) and controlled light exposure, respectively .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Validate computational models (DFT, MD simulations) by adjusting solvent parameters and comparing Boltzmann-weighted conformational ensembles with experimental NMR shifts. If contradictions persist, re-examine synthetic pathways for unintended byproducts (e.g., epimerization) using LC-MS/MS .

Q. What computational strategies predict the reactivity of this compound in novel chemical environments?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular Dynamics (MD) simulations model interactions with solvents or biological targets. For example, the electrophilic α,β-unsaturated ketone moiety may undergo Michael addition, which can be verified by Fukui indices .

Q. What experimental approaches enable regioselective functionalization of this compound?

  • Methodological Answer : Regioselectivity is influenced by steric hindrance and electronic effects. Screen catalysts (e.g., Lewis acids like BF₃·Et₂O) to direct reactions to the less hindered spiro carbon. Use directing groups (e.g., silyl ethers) to temporarily block reactive sites. Kinetic vs. thermodynamic control can be probed via time-resolved NMR .

Q. How can researchers design experiments to study the compound’s interaction with biological targets or catalytic systems?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For catalytic applications, conduct kinetic studies under inert atmospheres to isolate reaction pathways. Isotopic labeling (e.g., ¹³C or ²H) tracks atom-specific transformations in mechanistic studies .

Data Analysis and Reporting Guidelines

  • Contradictory Data : Use triangulation by combining multiple analytical methods (e.g., NMR, X-ray, and computational models) to resolve ambiguities .
  • Reproducibility : Document all synthetic steps, including exact solvent grades, stirring rates, and drying protocols. Provide raw spectral data and crystallographic CIF files as supplementary materials .
  • Statistical Validation : Apply regression analysis to reaction optimization data and report confidence intervals for biological activity assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.